molecular formula C14H16Cl4N2 B12278455 (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride

(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B12278455
M. Wt: 354.1 g/mol
InChI Key: YXGVUHANCVCDJJ-UHFFFAOYSA-N
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Description

(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride (CAS: 1052707-24-0) is a chiral diamine salt with two 2-chlorophenyl substituents and two stereogenic centers. Its molecular formula is C₁₄H₁₆Cl₄N₂, and it has a molecular weight of 354.10 g/mol . The compound is stored under inert, light-protected conditions at room temperature and carries the hazard statement H302 (harmful if swallowed) . It is structurally related to several analogs with varying aromatic substituents, which influence its physicochemical properties, reactivity, and applications in chiral synthesis or catalysis.

Properties

IUPAC Name

1,2-bis(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2.2ClH/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16;;/h1-8,13-14H,17-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGVUHANCVCDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethylenediamine.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with ethylenediamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired diamine.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the diamine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be further reduced to form secondary amines or other reduced products.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The 2-chlorophenyl groups in the target compound confer electron-withdrawing effects due to the chlorine atoms. This contrasts with analogs bearing substituents like methoxy (electron-donating), fluorine (mildly electron-withdrawing), or dimethylamino (strongly electron-donating). Key comparisons include:

(a) Fluorine-Substituted Analog
  • Compound : (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride (CAS: 1052707-11-5)
  • Molecular Formula : C₁₄H₁₆Cl₂F₂N₂
  • Molecular Weight : 321.19 g/mol
(b) Methoxy-Substituted Analog
  • Compound : (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride (CAS: 820965-96-6)
  • Molecular Formula : C₁₆H₂₂Cl₂N₂O₂ (estimated)
  • Molecular Weight : ~350 g/mol
  • Key Differences : Methoxy groups enhance solubility in polar solvents due to their electron-donating nature but may reduce stability in acidic conditions.
(c) Trimethoxy-Substituted Analog
  • Compound : (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine dihydrochloride
  • Molecular Formula : C₂₀H₃₀Cl₂N₂O₆
  • Molecular Weight : 465.37 g/mol
  • Key Differences : Increased steric bulk from three methoxy groups per phenyl ring may hinder molecular packing and enhance chiral discrimination in catalysis.
(d) Naphthyl-Substituted Analog
  • Compound : (1S,2S)-1,2-Di-1-naphthyl-ethylenediamine dihydrochloride (CAS: 1052707-27-3)
  • Molecular Formula : C₂₂H₂₂Cl₂N₂
  • Molecular Weight : 385.33 g/mol
  • Key Differences : Naphthyl groups introduce extended π-systems, favoring strong π-π interactions in chiral stationary phases for HPLC.
(e) Dimethylamino-Substituted Analog
  • Compound: (1S,2S)-1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-diamine tetrahydrochloride (CAS: 1052707-21-7)
  • Molecular Formula : C₁₈H₂₆Cl₄N₄
  • Molecular Weight : 444.28 g/mol
  • Key Differences: Dimethylamino groups are protonated under acidic conditions, requiring four equivalents of HCl for salt formation. This increases solubility in aqueous media but introduces hazards like respiratory irritation (H335) .

Molecular Weight and Stereochemical Considerations

  • Target Compound : MW 354.10 g/mol .
  • Enantiomeric Pair : The (R,R)-enantiomer (CAS: 17776-78-2) has identical molecular weight but opposite chirality, critical for applications requiring enantioselectivity .

Biological Activity

(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride is a synthetic organic compound notable for its unique structure comprising two chlorophenyl groups attached to an ethane backbone with amine functional groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's empirical formula is C14H14Cl2N2C_{14}H_{14}Cl_2N_2, and it exists as a dihydrochloride salt, enhancing its solubility and stability. The presence of chlorine atoms on the phenyl rings contributes to its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bis(2-chlorophenyl) compounds can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0625 mg/mL against Staphylococcus aureus .

CompoundMIC (mg/mL)Target Organism
Compound A0.0625Staphylococcus aureus
Compound B0.156Escherichia coli
Compound C0.019Biofilm formation inhibition

This table summarizes the antimicrobial efficacy of related compounds, highlighting the potential of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride in combating microbial infections.

The biological activity of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride is likely mediated through interactions with specific biological targets. These interactions may involve enzyme inhibition or receptor modulation, which are critical for understanding its pharmacological effects. The structure-activity relationship (SAR) suggests that the arrangement of functional groups significantly influences these effects .

Study 1: Antimicrobial Efficacy

In a study examining various chlorophenyl derivatives, it was found that (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride exhibited potent activity against both planktonic and biofilm states of pathogenic bacteria. The compound was particularly effective in inhibiting biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition .

Study 2: Interaction Studies

Interaction studies utilizing techniques such as molecular docking and enzyme assays have revealed that the compound can bind effectively to target enzymes involved in bacterial metabolism. These studies provide insights into the efficacy and safety profile of the compound in clinical applications .

Comparative Analysis

The uniqueness of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride lies in its specific stereochemistry and dual chlorophenyl substitution compared to simpler analogs.

Compound NameStructure CharacteristicsUnique Features
1,2-Diphenylethane-1,2-diamineContains two phenyl groupsLacks chlorine substituents
4-ChloroanilineSingle chloro-substituted anilineSimpler structure; used in dye synthesis
4-(Trifluoromethyl)anilineContains trifluoromethyl group instead of chloroExhibits different electronic properties

This table illustrates how (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine dihydrochloride stands out among similar compounds due to its enhanced biological activity attributed to its unique structural features .

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